molecular formula C23H19N5O B1294606 17-(diethylamino)-11-imino-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile CAS No. 52372-39-1

17-(diethylamino)-11-imino-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile

Cat. No.: B1294606
CAS No.: 52372-39-1
M. Wt: 381.4 g/mol
InChI Key: FXFIDVQMNRVEGQ-UHFFFAOYSA-N
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Description

7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- is a complex organic compound with the molecular formula C23H18N4O2. This compound is known for its unique structure, which includes a benzopyrano and pyrido benzimidazole framework. It is often used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

Solvent Red 197 is primarily used as a dye, with its main targets being various types of materials including plastics, PS, ABS, PMMA, PC, PET, polymer, fiber, rubber, wax, oil, lubricant, fuel, gasoline, candle, paint, and printing inks . It imparts a brilliant red color to these materials.

Mode of Action

The compound interacts with its targets by adhering to their surfaces and integrating into their structures. The exact nature of this interaction depends on the specific material and its properties. The resulting change is a visible alteration in the color of the target material .

Pharmacokinetics

It is known to be a solid at room temperature and has a predicted boiling point of 557.8±60.0 °C . It is also predicted to have a density of 1.33±0.1 g/cm3 .

Result of Action

The primary result of Solvent Red 197’s action is a change in the color of the target material. This can enhance the aesthetic appeal of the material, or serve functional purposes such as increasing visibility or indicating specific conditions .

Action Environment

The action of Solvent Red 197 can be influenced by various environmental factors. For instance, it is known to be light-sensitive , suggesting that its stability and efficacy could be affected by exposure to light. Moreover, it has good heat stability, able to withstand temperatures up to 300°C , making it suitable for use in high-temperature environments.

Biochemical Analysis

Biochemical Properties

7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, altering their activity and thus affecting metabolic pathways. For instance, this compound can inhibit certain enzymes involved in cellular respiration, leading to changes in energy production within cells. Additionally, it interacts with proteins involved in signal transduction, modulating cellular responses to external stimuli.

Cellular Effects

The effects of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- on various cell types are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways that control cell growth and differentiation. It also affects gene expression by binding to transcription factors or DNA, leading to changes in the production of specific proteins. Furthermore, its impact on cellular metabolism includes altering the rates of glycolysis and oxidative phosphorylation, which are crucial for energy production.

Molecular Mechanism

At the molecular level, 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or directly binding to DNA. These molecular interactions lead to changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. It also affects the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, which are essential for cellular energy production.

Transport and Distribution

The transport and distribution of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with DNA and transcription factors, or into the mitochondria, affecting energy production.

Subcellular Localization

The subcellular localization of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular respiration. The localization of this compound within cells determines its specific effects on cellular processes and functions.

Preparation Methods

The synthesis of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- typically involves the following steps:

    Starting Materials: The synthesis begins with 4-diethylaminosalicylaldehyde, 2-cyanomethylbenzimidazole, and methyl cyanoacetate.

    Condensation Reaction: 4-diethylaminosalicylaldehyde is condensed with 2-cyanomethylbenzimidazole in the presence of a solvent like dimethylformamide (DMF).

    Cyclization: The resulting intermediate undergoes cyclization with methyl cyanoacetate to form the final product.

    Purification: The product is then purified through recrystallization and drying to obtain the final compound.

Chemical Reactions Analysis

7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the diethylamino group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Comparison with Similar Compounds

When compared to similar compounds, 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- stands out due to its unique structural features and chemical properties. Similar compounds include:

  • 3-(Diethylamino)-7-oxo-7H-1benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile : This compound differs by having an oxo group instead of an imino group.
  • 7H- 1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile : Lacks the diethylamino group, which significantly alters its chemical behavior .

Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

17-(diethylamino)-11-imino-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-3-27(4-2)15-10-9-14-11-16-21(29-20(14)12-15)17(13-24)22(25)28-19-8-6-5-7-18(19)26-23(16)28/h5-12,25H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFIDVQMNRVEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C(=C(C(=N)N4C3=NC5=CC=CC=C54)C#N)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068750
Record name 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
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Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52372-39-1
Record name Solvent Red 197
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Record name 7H-(1)Benzopyrano(3',2':3,4)pyrido(1,2-a)benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
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Record name 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
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Record name 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
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Record name 3-(diethylamino)-7-imino-7H-[1]benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile
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Record name 3-(Diethylamino)-7-imino-7H-benzo[4,5]imidazo[1,2-a]chromeno[3,2-c]pyridine-6-carbonitrile
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